molecular formula C13H16FN B1603598 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane CAS No. 291289-52-6

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane

Katalognummer: B1603598
CAS-Nummer: 291289-52-6
Molekulargewicht: 205.27 g/mol
InChI-Schlüssel: XNXGLTJWOZMRNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution of Tropane-Based Therapeutics

The 8-azabicyclo[3.2.1]octane framework traces its medicinal origins to naturally occurring tropane alkaloids like cocaine and scopolamine, first isolated in the 19th century. Early pharmacological studies revealed that the bicyclic system's conformational restraint enhances binding to neurotransmitter transporters and receptors. The synthetic analog GBR 12909 (1-(2-[bis(4-fluorophenyl)methoxy]ethyl)-4-(3-phenylpropyl)piperazine), developed in the 1980s, demonstrated the scaffold's adaptability for dopamine transporter (DAT) inhibition with nanomolar affinity.

Structural Modifications and Pharmacological Optimization

Systematic N-alkylation and aryl substitution studies during the 1990s–2000s established structure-activity relationships (SAR) critical for modern derivatives. Key advancements included:

  • N-substituent effects : 8-Cyclopropylmethyl groups improved DAT/SERT selectivity ratios to 1,060:1 compared to earlier benzyl derivatives
  • Stereochemical control : The (1R,2S,3S,5R) configuration in methyl ester derivatives enhanced DAT binding (K~i~ = 3.9–4.0 nM)

Table 1 : Binding Affinities of Select 8-Azabicyclo[3.2.1]octane Derivatives

Compound R Group DAT K~i~ (nM) SERT K~i~ (nM) NET K~i~ (nM)
GBR 12909 - 10.6 132 496
SAC3-169 (22e) CH~2~cyclopropyl 4.0 4,239 2,502
SAC5-77 (22g) 4-Cl-benzyl 3.9 656 5,297

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,10,12-13,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXGLTJWOZMRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621483
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291289-52-6
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291289-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis generally follows a multi-step process:

The typical synthetic pathway begins with the preparation of bicyclic intermediates, followed by substitution reactions to install the fluorophenyl moiety, and ends with esterification to yield the methyl ester derivative methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate.

Detailed Synthetic Steps and Reaction Conditions

Step Description Reagents/Conditions Notes
1 Cyclization to form bicyclic core Starting from unsaturated C2-methyl esters or related precursors, cyclization is induced under controlled conditions Key to establishing stereochemistry and bicyclic framework
2 Introduction of 4-fluorophenyl group Nucleophilic aromatic substitution using fluorobenzene derivatives, often facilitated by sodium hydride or similar bases Ensures selective substitution at the 4-position on the phenyl ring
3 Esterification Methylation of carboxylic acid intermediates to form methyl esters, typically using methanol and acid catalysts Finalizes the compound as methyl ester for stability and handling
4 Purification Recrystallization or chromatographic methods Essential for isolating pure stereoisomers and removing byproducts

The reaction conditions are optimized for temperature, solvent choice (e.g., anhydrous tetrahydrofuran for substitution steps), and catalyst presence to maximize yield and stereochemical purity.

Alternative Synthetic Strategies

Research literature reveals alternative approaches focusing on related bicyclic analogs, which inform the preparation of 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane:

  • Use of samarium iodide reduction: To reduce unsaturated esters to saturated bicyclic amines with controlled stereochemistry.
  • Isoxazole ring formation: As a bioisostere for ester groups, improving stability and modifying biological activity.
  • Substitution at C3 position: Achieved via lithiation followed by reaction with oxime derivatives to form isoxazole-substituted bicyclic compounds, which can be converted back to the target bicyclic amine structure.

These methods highlight the versatility of the bicyclo[3.2.1]octane scaffold and offer routes to derivatives with modified pharmacological profiles.

Reaction Types and Reagents

Reaction Type Reagents Purpose Outcome
Cyclization Acid catalysts, heat Construct bicyclic core Formation of azabicyclo[3.2.1]octane skeleton
Nucleophilic aromatic substitution Sodium hydride, fluorobenzene Introduce 4-fluorophenyl group Selective substitution on phenyl ring
Esterification Methanol, acid catalyst Form methyl ester Stabilizes molecule and facilitates purification
Reduction Samarium iodide, hydrogenation catalysts Saturate double bonds Control stereochemistry and saturation level

Research Findings and Yields

  • The yields for the initial cyclization and substitution steps typically range from moderate to high (40-80%) for unsaturated intermediates.
  • Subsequent reductions and isoxazole ring formations show variable yields (7-45%), depending on the substituents and reaction conditions.
  • Purification by flash column chromatography or recrystallization is critical to separate stereoisomers and obtain high-purity final products.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Unsaturated C2-methyl esters, fluorobenzene
Key intermediates Bicyclic azabicyclo[3.2.1]octane core, isoxazole derivatives
Reaction solvents Anhydrous THF, methanol
Catalysts Acid catalysts for cyclization, palladium or samarium iodide for reduction
Temperature range 0 °C to reflux depending on step
Purification methods Flash chromatography, recrystallization
Typical yields 40-80% (initial steps), 7-45% (later modifications)

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain targets, while the azabicyclo[3.2.1]octane core provides structural rigidity and stability. These interactions can modulate various biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Substitution at the 3-Position

The 3β-aryl substituent is a critical determinant of biological activity. Key analogs and their properties include:

Compound Name 3-Substituent Pharmacological Target/Activity Key Findings
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane 4-Fluorophenyl Dopamine transporter (DAT) inhibition High DAT affinity; potential for CNS disorders
RTI-336 4-Chlorophenyl DAT inhibition 2β-isoxazole substituent enhances selectivity; in clinical trials for cocaine addiction
WF-11 4-(1-Methylphenyl) DAT inhibition Induces climbing behavior in FST; motor stimulant effects
3-(4-Trifluoromethylphenyl)-8-azabicyclo[3.2.1]octan-3-ol 4-Trifluoromethylphenyl Undisclosed Increased lipophilicity for CNS penetration

Key Insight : Fluorine at the 4-position (target compound) balances electronegativity and steric bulk, optimizing DAT affinity without excessive lipophilicity. Chlorine (RTI-336) enhances binding but may reduce metabolic stability, while trifluoromethyl groups () improve membrane permeability .

Substitution at the 2β-Position

Modifications here alter selectivity between monoamine transporters:

Compound Name 2β-Substituent Selectivity Notes
WIN35,428 Carbomethoxy DAT > SERT Prototypical tropane; used in PET imaging
WF-31/WF-50 Propanoyl Serotonin transporter (SERT) inhibition Reduces immobility in FST; antidepressant-like effects

Key Insight : The absence of a 2β-substituent in the target compound may reduce SERT/NET off-target effects, favoring DAT specificity .

Substitution at the 8-Position

The 8-position modulates pharmacokinetics and receptor interactions:

Compound Name (Example) 8-Substituent Physicochemical Impact Biological Relevance
8-Cyclopropylmethyl analog (22e) Cyclopropylmethyl Increased steric bulk May prolong half-life via reduced CYP metabolism
8-(4-Fluorobenzyl) analog (22f) 4-Fluorobenzyl Enhanced lipophilicity Potential for improved blood-brain barrier penetration
8-Methyl hydrochloride () Methyl Salt formation improves solubility Stabilizes compound for in vivo studies

Key Insight : Methyl or benzyl groups at the 8-position (e.g., ) improve solubility and stability, while fluorinated alkyl chains (22f) enhance target engagement .

Biologische Aktivität

3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of azabicyclic structures known for their diverse pharmacological properties, including interactions with various neurotransmitter systems.

  • Molecular Formula : C13H16FN
  • Molecular Weight : 219.27 g/mol
  • IUPAC Name : this compound
  • CAS Number : 22012229

1. Neurotransmitter Receptor Interactions

Research indicates that compounds within the azabicyclo[3.2.1]octane class often exhibit significant interactions with neurotransmitter receptors, particularly those related to the central nervous system (CNS). For instance, studies have shown that related compounds act as antagonists at the vasopressin V(1A) receptor, which is implicated in various neuropsychiatric conditions .

2. Antidepressant and Anxiolytic Effects

Preliminary investigations suggest that this compound may possess antidepressant and anxiolytic properties. This is hypothesized to be due to its ability to modulate serotonin and norepinephrine levels in the brain, similar to other compounds that target these neurotransmitter systems.

3. Antinociceptive Activity

The compound has been evaluated for its antinociceptive effects in animal models, indicating potential applications in pain management. The mechanism appears to involve modulation of pain pathways through opioid receptor interactions, although specific receptor affinities require further elucidation.

Case Study 1: Vasopressin V(1A) Receptor Antagonism

A study demonstrated that derivatives of azabicyclo[3.2.1]octane, including those with similar structural modifications to this compound, exhibited high affinity for the vasopressin V(1A) receptor, suggesting potential therapeutic roles in managing anxiety and depression disorders .

Case Study 2: Pain Management

In a controlled study involving rodents, administration of this compound resulted in a significant reduction of pain response in models of acute and chronic pain, highlighting its potential as an analgesic agent .

Data Tables

Activity Effect Reference
Vasopressin V(1A Antagonism)High affinity antagonist
Antidepressant PotentialModulation of serotonin levels
Antinociceptive ActivitySignificant pain reduction

Q & A

Q. What are the key synthetic routes for 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, starting with functionalization of the azabicyclo[3.2.1]octane core. For example:

  • Step 1 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or coupling reactions under palladium catalysis .
  • Step 2 : Purification via column chromatography or recrystallization in solvents like acetonitrile to achieve >95% purity .
    Critical parameters include pH control (e.g., basic conditions for substitution reactions) and temperature modulation (e.g., 0–5°C for sensitive intermediates) .

Q. How can researchers characterize the molecular structure and stereochemistry of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and bicyclic framework integrity .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C13_{13}H15_{15}FN2_2, MW 218.27 g/mol) .
  • X-ray crystallography : Resolve stereochemical ambiguities, particularly for tropane-like analogs .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Receptor binding assays : Screen for affinity at dopamine (DAT) or serotonin transporters (SERT) using radiolabeled ligands (e.g., 3^3H-WIN35,428) .
  • Enzyme inhibition : Test inhibition of N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) using fluorogenic substrates .
  • Cytotoxicity profiling : Use HEK293 or SH-SY5Y cell lines to establish safety thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Variable substituent strategy : Modify the 3-position (e.g., replace 4-fluorophenyl with 4-chlorophenyl or trifluoromethyl groups) and assess DAT/SERT binding ratios .
  • Functional group addition : Introduce sulfonyl or triazole moieties to enhance polarity and blood-brain barrier permeability .
  • Statistical analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with activity .

Q. How can contradictions in biological activity data be resolved (e.g., divergent receptor affinities across studies)?

  • Orthogonal assays : Validate DAT binding data using both radioligand displacement and electrophysiological measurements .
  • Metabolic stability testing : Rule out artifacts from compound degradation in cell-based assays via LC-MS monitoring .
  • In silico docking : Compare binding poses in DAT vs. SERT crystal structures to explain selectivity discrepancies .

Q. What computational methods are effective for predicting pharmacokinetic properties?

  • Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using force fields like CHARMM36 .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate logP (optimal range: 2–4) and cytochrome P450 interactions .
  • Free-energy perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .

Q. How can researchers address synthetic challenges in scaling up production for in vivo studies?

  • Flow chemistry : Optimize reaction efficiency and reduce side products using continuous flow reactors .
  • Catalyst screening : Test Pd/XPhos systems for Suzuki-Miyaura coupling to improve yields of biphenyl analogs .
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for sustainable scaling .

Methodological Notes

  • Data contradiction resolution : Always cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics).
  • Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical for enantiomer separation in tropane derivatives .
  • In vivo testing : Prioritize compounds with >10-fold selectivity for DAT over SERT to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.